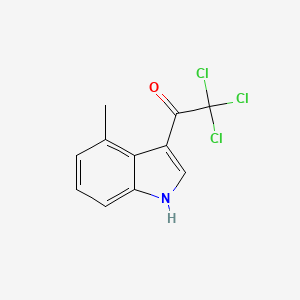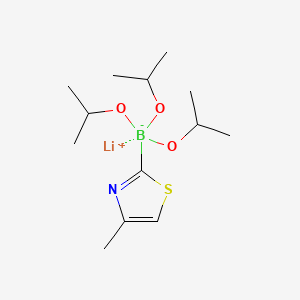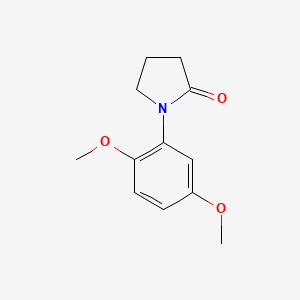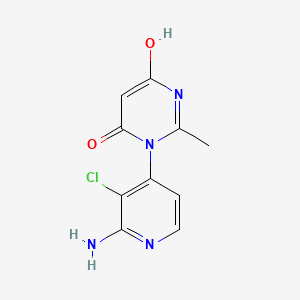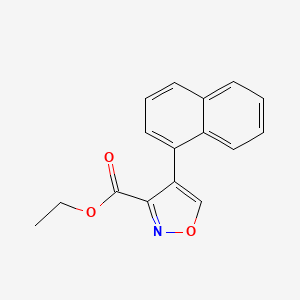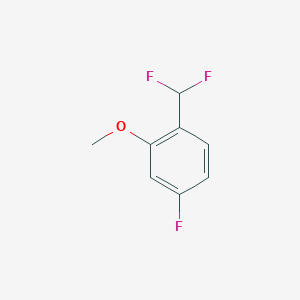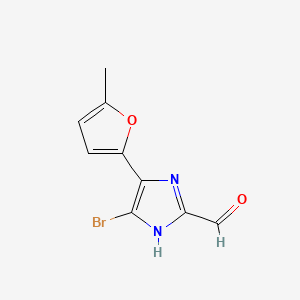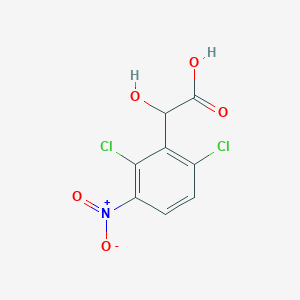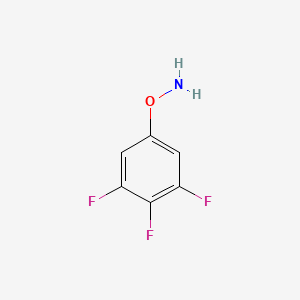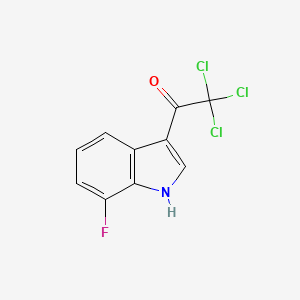
2,2,2-Trichloro-1-(7-fluoro-3-indolyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloro-1-(7-fluoro-3-indolyl)ethanone is a chemical compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and drugs. This compound features a trichloro group and a fluoro-substituted indole ring, making it a unique and potentially valuable molecule in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trichloro-1-(7-fluoro-3-indolyl)ethanone typically involves the following steps:
Indole Derivative Synthesis: The starting material is often an indole derivative, which can be synthesized through various methods such as the Fischer indole synthesis or the Biltz synthesis.
Halogenation: The indole ring is halogenated to introduce the fluorine atom at the 7-position. This can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Trichloromethylation: The trichloro group is introduced using reagents like trichloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2,2,2-Trichloro-1-(7-fluoro-3-indolyl)ethanone can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the trichloro group, often using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Amines in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
科学的研究の応用
2,2,2-Trichloro-1-(7-fluoro-3-indolyl)ethanone has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which 2,2,2-trichloro-1-(7-fluoro-3-indolyl)ethanone exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
類似化合物との比較
2,2,2-Trichloro-1-(3-indolyl)ethanone: Similar structure but without the fluorine atom.
2,2,2-Trichloro-1-(5-fluoro-3-indolyl)ethanone: Similar structure but with fluorine at a different position on the indole ring.
Uniqueness: 2,2,2-Trichloro-1-(7-fluoro-3-indolyl)ethanone is unique due to the presence of both the trichloro group and the fluorine atom at the 7-position, which can influence its reactivity and biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
特性
分子式 |
C10H5Cl3FNO |
|---|---|
分子量 |
280.5 g/mol |
IUPAC名 |
2,2,2-trichloro-1-(7-fluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H5Cl3FNO/c11-10(12,13)9(16)6-4-15-8-5(6)2-1-3-7(8)14/h1-4,15H |
InChIキー |
CNBIGCQJCUCCRD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)F)NC=C2C(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


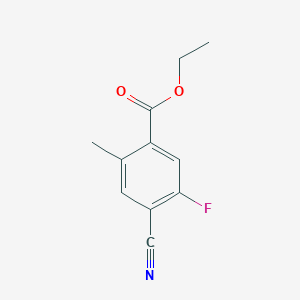
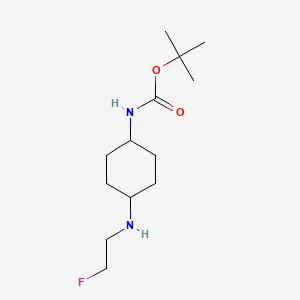
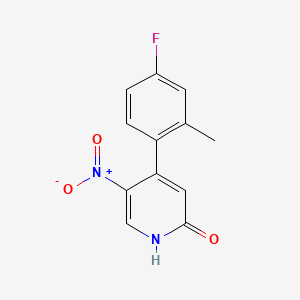
![3-Hexylthieno[3,2-b]thiophene](/img/structure/B15336076.png)
